Ethyl 2-amino-4-(4-butylphenyl)-5-methylthiophene-3-carboxylate
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Description
Ethyl 2-amino-4-(4-butylphenyl)-5-methylthiophene-3-carboxylate (EAMMTC) is an organic compound with a wide range of applications in scientific research. It is a derivative of thiophene, a five-membered aromatic heterocyclic compound containing one sulfur atom. EAMMTC has unique properties that make it suitable for use in a variety of scientific research applications, including in vivo and in vitro studies. It has been shown to have both biological activity and biochemical and physiological effects. In addition, it has several advantages and limitations for laboratory experiments. In
Scientific Research Applications
Pharmacology: Antiviral and Antimicrobial Applications
Ethyl 2-amino-4-(4-butylphenyl)-5-methylthiophene-3-carboxylate shows promise in the field of pharmacology, particularly in the development of antiviral and antimicrobial agents. Indole derivatives, which share a similar structural motif, have been reported to possess significant antiviral activity against a range of RNA and DNA viruses . This suggests potential for this compound in the synthesis of new drugs targeting viral pathogens.
Medicinal Chemistry: Drug Design and Synthesis
In medicinal chemistry, this compound could be utilized as a building block for the synthesis of thiazole derivatives, which are known for their multitargeted bioactive properties . These derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor effects, making them valuable in drug design and synthesis.
Biochemistry: Proteomics Research
The compound is also relevant in proteomics research, where it can be used as a specialty product for the study of protein expression and function . Its unique structure could help in the identification and characterization of new proteins or in the study of protein-protein interactions.
Organic Synthesis: Building Blocks and Reactions
Ethyl 2-amino-4-(4-butylphenyl)-5-methylthiophene-3-carboxylate can serve as a versatile building block in organic synthesis. It can be incorporated into more complex molecules through reactions such as catalytic protodeboronation, which is a key step in the formal anti-Markovnikov hydromethylation of alkenes .
properties
IUPAC Name |
ethyl 2-amino-4-(4-butylphenyl)-5-methylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2S/c1-4-6-7-13-8-10-14(11-9-13)15-12(3)22-17(19)16(15)18(20)21-5-2/h8-11H,4-7,19H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSJQPBAXQDSRKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=C(SC(=C2C(=O)OCC)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-4-(4-butylphenyl)-5-methylthiophene-3-carboxylate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.